Thalidomide-O-amido-C8-NH2 hydrochloride Thalidomide-O-amido-C8-NH2 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16031828
InChI: InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H
SMILES:
Molecular Formula: C23H31ClN4O6
Molecular Weight: 495.0 g/mol

Thalidomide-O-amido-C8-NH2 hydrochloride

CAS No.:

Cat. No.: VC16031828

Molecular Formula: C23H31ClN4O6

Molecular Weight: 495.0 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-O-amido-C8-NH2 hydrochloride -

Specification

Molecular Formula C23H31ClN4O6
Molecular Weight 495.0 g/mol
IUPAC Name N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Standard InChI InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H
Standard InChI Key KPPZEDZTBDIUJN-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl

Introduction

Chemical Identity and Structural Properties

Thalidomide-O-amido-C8-NH2 hydrochloride is characterized by the molecular formula C23H31ClN4O6 and a molecular weight of 494.97 g/mol . The structure comprises three functional regions:

  • Thalidomide core: Binds cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex.

  • C8 alkyl linker: An eight-carbon chain providing spatial flexibility between the cereblon ligand and the target-binding moiety.

  • Terminal amine: Enables covalent conjugation to target-specific ligands via carbamate or amide bonds .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2415263-07-7
Molecular FormulaC23H31ClN4O6
Molecular Weight494.97 g/mol
Purity≥95% (HPLC)
Storage ConditionsDesiccated, room temperature

The hydrochloride salt enhances solubility in aqueous buffers, critical for biochemical assays .

SupplierLocationPurityPrice (100 mg)
Xian Confluore Biological TechnologyChina>98%$0.00/mg
Aladdin ScientificUnited States≥95% (HPLC)$0.00/mg
Shanxi Tihondan PharmaceuticalChina>98%$0.00/mg

Mechanism of Action in PROTAC Technology

PROTACs are heterobifunctional molecules comprising:

  • A target protein ligand (e.g., kinase inhibitor).

  • An E3 ligase recruiter (here, thalidomide).

  • A linker (C8 chain) .

Thalidomide-O-amido-C8-NH2 hydrochloride serves as the E3 ligase-recruiting module. Upon PROTAC administration:

  • The thalidomide moiety binds cereblon, recruiting CRL4CRBN.

  • The target ligand engages the protein of interest (POI).

  • The linker positions the POI within ubiquitination range, leading to its polyubiquitination and proteasomal degradation .

This mechanism bypasses occupancy-driven pharmacology, enabling sub-stoichiometric activity against "undruggable" targets.

Applications in Biomedical Research

Oncology

PROTACs leveraging this compound have degraded oncoproteins like BRD4, EGFR, and BCR-ABL in preclinical models . For example, a PROTAC targeting BTK achieved picomolar potency in lymphoma cells.

Neurodegenerative Diseases

Amyloid-β and tau-targeting PROTACs are under exploration for Alzheimer’s disease, leveraging the blood-brain barrier permeability of small-molecule degraders.

Immunomodulation

Thalidomide derivatives modulate cytokines (e.g., TNF-α). PROTACs could enhance specificity in autoimmune disorders.

Comparative Analysis with Related Linkers

Table 3: Linker Length Impact on PROTAC Efficacy

Linker LengthExample CompoundSolubilityTarget EngagementReference
C4Thalidomide-O-amido-C4-NH2LowModerate
C8Thalidomide-O-amido-C8-NH2ModerateHigh
PEG-basedThalidomide-PEG4-NH2HighVariable

The C8 linker balances solubility and steric flexibility, optimizing ternary complex formation .

Challenges and Future Directions

Limitations

  • Off-target effects: Cereblon binding may degrade non-target proteins (e.g., IKZF1/3).

  • Pharmacokinetics: Optimizing oral bioavailability remains challenging.

Innovations

  • Dual-PROTACs: Simultaneously degrade two disease-driving proteins.

  • Photoactivatable PROTACs: Spatiotemporal control via light-sensitive linkers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator